N,N'-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide
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Overview
Description
N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide is a chemical compound with the molecular formula C20H12Cl2N4O6. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two chloro-nitro-phenyl groups attached to an isophthalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide typically involves the reaction of 2-chloro-4-nitroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to elevated temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), base (e.g., sodium hydride), room temperature to reflux.
Major Products Formed
Reduction: Formation of N,N’-Bis-(2-amino-4-nitro-phenyl)-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(2-chloro-5-nitro-phenyl)-isophthalamide
- N,N’-Bis-(3-chloro-4-fluoro-phenyl)-isophthalamide
- N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-isophthalamide
Uniqueness
N,N’-Bis-(2-chloro-4-nitro-phenyl)-isophthalamide is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H12Cl2N4O6 |
---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
1-N,3-N-bis(2-chloro-4-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl2N4O6/c21-15-9-13(25(29)30)4-6-17(15)23-19(27)11-2-1-3-12(8-11)20(28)24-18-7-5-14(26(31)32)10-16(18)22/h1-10H,(H,23,27)(H,24,28) |
InChI Key |
GJHYIYBSYCTCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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